molecular formula C13H12O4 B1389170 6-Methoxy-2-naphthylglyoxal hydrate CAS No. 745783-88-4

6-Methoxy-2-naphthylglyoxal hydrate

Cat. No. B1389170
CAS RN: 745783-88-4
M. Wt: 232.23 g/mol
InChI Key: YNILJUBMHVAHAW-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthylglyoxal hydrate is a chemical compound with the molecular formula C13H12O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-naphthylglyoxal hydrate is represented by the formula C13H12O4 . The InChI code is 1S/C13H10O3.H2O/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12;/h2-8H,1H3;1H2 . The canonical SMILES representation is COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=O.O .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxy-2-naphthylglyoxal hydrate is 232.23 g/mol . Other physical and chemical properties such as boiling point, vapor pressure, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods: 6-Methoxy-2-naphthylglyoxal hydrate, an intermediate of Nabumetone, can be synthesized through a process involving the esterification of 6-methoxy-2-naphthacid, hydrazinolysis, and the McFadyen-Stevens reduction (L. Wang, 2007).
  • Enantiopure Derivatives: Enantiopure 6-methoxy-2-naphthylglycolic acid (6-MNGA) has been synthesized from 2-bromo-6-methoxynaphthalene and applied as a novel acidic resolving agent, showing better chiral recognition ability than its prototype (S. Takayoshi, Yuka Kobayashi, K. Saigo, 2005).

Applications in Drug Synthesis

  • Non-steroidal Anti-inflammatory Agents: 6-Methoxy-2-naphthylglyoxal hydrate derivatives have been synthesized for potential use as non-steroidal anti-inflammatory and analgesic agents (B. Narayana, K. K. Vijaya Raj, B. V. Ashalatha, N. Kumari, 2005).
  • Cyclooxygenase Inhibition: Naproxen, a derivative of 6-methoxy-2-naphthylglyoxal hydrate, acts as a non-selective non-steroidal anti-inflammatory drug, inhibiting cyclooxygenase enzymes (Kelsey C. Duggan, M. Walters, Joél Musée, J. Harp, J. Kiefer, J. Oates, L. Marnett, 2010).

In Pharmacological Research

Safety and Hazards

6-Methoxy-2-naphthylglyoxal hydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3.H2O/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12;/h2-8H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNILJUBMHVAHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662982
Record name (6-Methoxynaphthalen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-naphthylglyoxal hydrate

CAS RN

745783-88-4
Record name 2-Naphthaleneacetaldehyde, 6-methoxy-α-oxo-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxynaphthalen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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